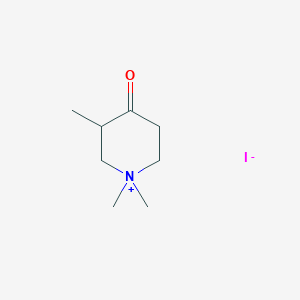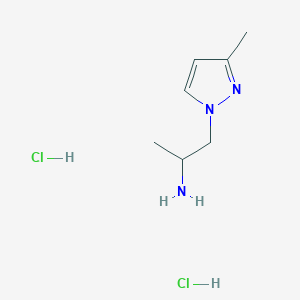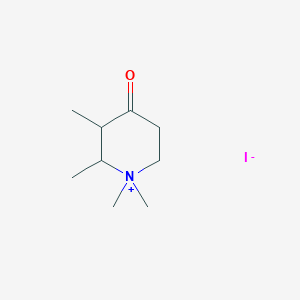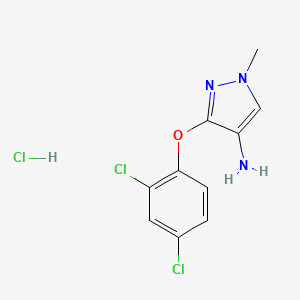
1,3-Trimethyl-4-oxopiperidinium iodide
Descripción general
Descripción
1,3-Trimethyl-4-oxopiperidinium iodide is a useful research compound. Its molecular formula is C8H16INO and its molecular weight is 269.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Trimethyl-4-oxopiperidinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Trimethyl-4-oxopiperidinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Sensing : Ghaedi et al. (2015) developed a method for accurate and repeatable monitoring of iodide using modified carbon nanotubes. This material showed high selectivity for iodide and was applied for potentiometric determination of iodine species over a pH range of 2.5–10 (Ghaedi et al., 2015).
Corrosion Inhibition : Mourya et al. (2016) studied the inhibitive performance of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile on mild steel corrosion, highlighting the synergistic effect of iodide ions (Mourya et al., 2016).
Chemical Synthesis and Crystallography : Nguyen et al. (2016) described the crystal structures of red salts derived from 4-cyano-1-methylpyridinium iodide, demonstrating the unexpected formation of these salts from yellow precursors (Nguyen et al., 2016).
Polymer Chemistry : Domard et al. (1986) introduced a new method for the quaternization of chitosan, achieving water-soluble polymers for various degrees of quaternization (Domard et al., 1986).
Redox Reactions in Chemistry : Sen' et al. (1977) explored the mechanism of redox reactions of oxopiperidinium salts with iodides, providing insights into the reversible reduction process and the formation of hydroxypiperidinium salts (Sen' et al., 1977).
Polymerization Processes : Meirvenne et al. (1990) discussed the use of trimethylsilyl iodide in the living polymerization of vinyl ethers, leading to hydroxy-terminated polymers with controlled molecular weights (Meirvenne et al., 1990).
Organic Synthesis : Amato et al. (2004) demonstrated the efficient trapping of dimethylamine in the transamination of 1,1-dimethyl-4-oxopiperidinium iodide, crucial for the synthesis of 1-tert-butylpiperidin-4-one (Amato et al., 2004).
Propiedades
IUPAC Name |
1,1,3-trimethylpiperidin-1-ium-4-one;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO.HI/c1-7-6-9(2,3)5-4-8(7)10;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJGAEXSMPLBBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+](CCC1=O)(C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-4-oxopiperidinium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-2-phenyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine](/img/structure/B8006829.png)


![2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-A]pyridin-3-amine hydrochloride](/img/structure/B8006853.png)



